molecular formula C11H15N B1273274 (1-Phenylethyl)(prop-2-EN-1-YL)amine CAS No. 66896-61-5

(1-Phenylethyl)(prop-2-EN-1-YL)amine

Cat. No.: B1273274
CAS No.: 66896-61-5
M. Wt: 161.24 g/mol
InChI Key: GGNXWCWCESEPFK-UHFFFAOYSA-N
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Description

(1-Phenylethyl)(prop-2-EN-1-YL)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethyl group attached to a prop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Phenylethyl)(prop-2-EN-1-YL)amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with ammonia and hydrogen. The reaction proceeds as follows:

C6H5C(O)CH3+NH3+H2C6H5CH(NH2)CH3+H2OC_6H_5C(O)CH_3 + NH_3 + H_2 \rightarrow C_6H_5CH(NH_2)CH_3 + H_2O C6​H5​C(O)CH3​+NH3​+H2​→C6​H5​CH(NH2​)CH3​+H2​O

Another method is the Leuckart reaction, which uses ammonium formate to achieve the transformation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylethyl)(prop-2-EN-1-YL)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Phenylacetone or benzaldehyde derivatives.

    Reduction: More saturated amines, such as N-(1-phenylethyl)propylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(1-Phenylethyl)(prop-2-EN-1-YL)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Phenylethyl)(prop-2-EN-1-YL)amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-(1-Phenylethyl)(prop-2-EN-1-YL)amine
  • N-allyl-N-methylamine
  • 1-phenylethylamine

Uniqueness

(1-Phenylethyl)(prop-2-EN-1-YL)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylethyl group and prop-2-en-1-amine structure make it a versatile compound with diverse applications.

Properties

IUPAC Name

N-(1-phenylethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNXWCWCESEPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985506
Record name N-(1-Phenylethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66896-61-5
Record name α-Methyl-N-2-propen-1-ylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66896-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, alpha-methyl-N-2-propenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Phenylethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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